molecular formula C12H16ClNS B14000606 2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine CAS No. 20169-56-6

2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine

Cat. No.: B14000606
CAS No.: 20169-56-6
M. Wt: 241.78 g/mol
InChI Key: MLTDWFKNQHXMEA-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine is a heterocyclic compound that belongs to the class of tetrahydropyridines These compounds are characterized by a six-membered ring containing one nitrogen atom and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine can be achieved through various methods. One common approach involves the reaction of ethyl isopropylidenecyanoacetate with ethyl 3-amino-3-thioxopropanoate, leading to the formation of ethyl 4,4-dimethyl-6-oxo-2-thioxo-5-cyanopiperidine-3-carboxylate. This intermediate is then alkylated to produce ethyl 2-benzylsulfanyl-4,4-dimethyl-6-oxo-5-cyano-1,4,5,6-tetrahydropyridine-3-carboxylate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the benzylsulfanyl group and the nitrogen atom in the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine has garnered significant interest in scientific research due to its diverse applications:

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group plays a crucial role in modulating the compound’s activity by influencing its binding affinity to target proteins. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylsulfanyl-3,4,5,6-tetrahydropyridine stands out due to the presence of the benzylsulfanyl group, which imparts unique chemical and biological properties. This structural feature differentiates it from other tetrahydropyridines and enhances its potential for various applications.

Properties

CAS No.

20169-56-6

Molecular Formula

C12H16ClNS

Molecular Weight

241.78 g/mol

IUPAC Name

6-benzylsulfanyl-2,3,4,5-tetrahydropyridine;hydrochloride

InChI

InChI=1S/C12H15NS.ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;/h1-3,6-7H,4-5,8-10H2;1H

InChI Key

MLTDWFKNQHXMEA-UHFFFAOYSA-N

Canonical SMILES

C1CCN=C(C1)SCC2=CC=CC=C2.Cl

Origin of Product

United States

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